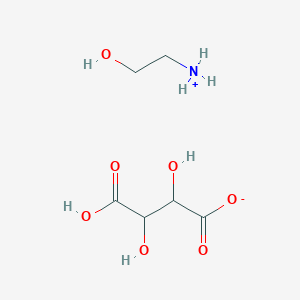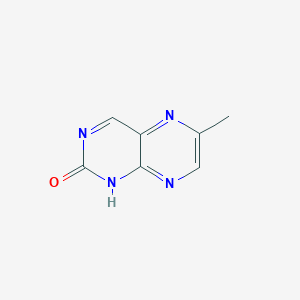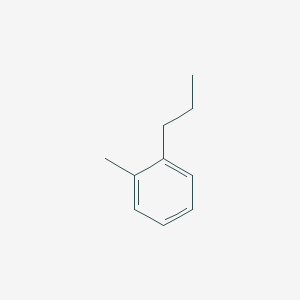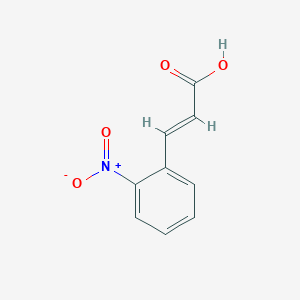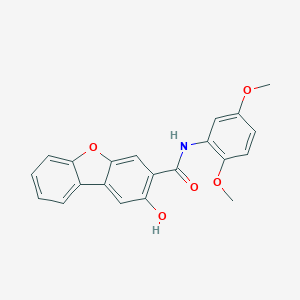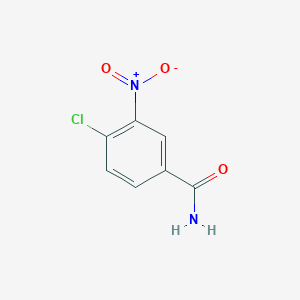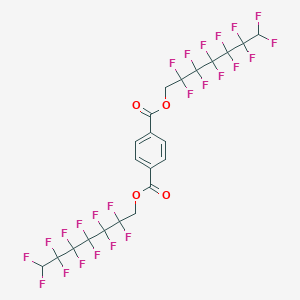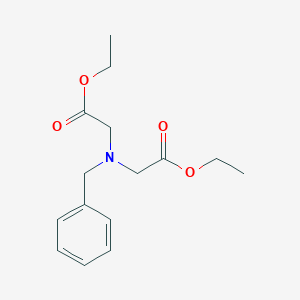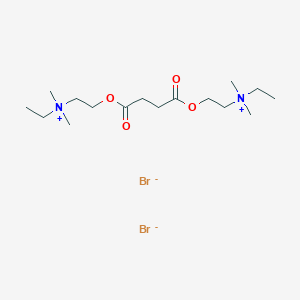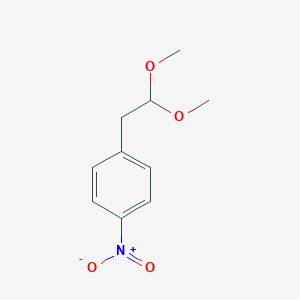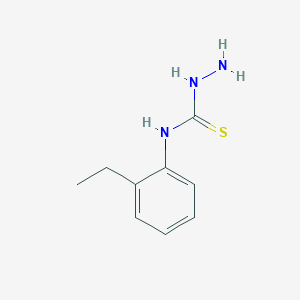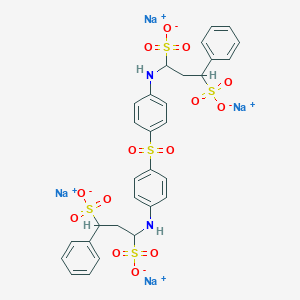
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium is a compound that has been extensively studied in scientific research due to its unique properties. This compound is commonly referred to as THTDMA and is a quaternary ammonium salt.
Wirkmechanismus
The mechanism of action of THTDMA is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes by binding to the active site of the enzyme. THTDMA has also been shown to form stable complexes with proteins, which can be used to study the protein-ligand interactions.
Biochemische Und Physiologische Effekte
THTDMA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. THTDMA has also been shown to bind to proteins, which can lead to changes in the protein's conformation and activity.
Vorteile Und Einschränkungen Für Laborexperimente
THTDMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. THTDMA is also a quaternary ammonium salt, which makes it a useful tool for studying protein-ligand interactions. However, THTDMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of THTDMA. One direction is the development of new synthesis methods that can produce THTDMA in larger quantities and with higher purity. Another direction is the study of THTDMA's potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Conclusion
In conclusion, THTDMA is a compound that has been extensively studied in scientific research due to its unique properties. It is a quaternary ammonium salt that has been shown to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Synthesemethoden
THTDMA can be synthesized using a variety of methods, including the reaction of 2-oxo-4,5,6,7-tetrahydro-1H-pyrimidine-6-carboxylic acid with trimethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
THTDMA has been extensively studied in scientific research due to its unique properties. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA is commonly used as a quaternary ammonium salt in various experiments, such as the study of enzyme inhibition and the determination of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
16978-42-0 |
|---|---|
Produktname |
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium |
Molekularformel |
C10H16N3O4+ |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1 |
InChI-Schlüssel |
WVKGFOLHMRECQI-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Andere CAS-Nummern |
16978-42-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



